An In-depth Technical Guide to 2-(Azepan-1-yl)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Azepan-1-yl)ethanol: Properties, Synthesis, and Applications
Introduction
2-(Azepan-1-yl)ethanol, also known as N-(2-Hydroxyethyl)hexamethyleneimine, is a heterocyclic organic compound featuring a seven-membered azepane ring N-substituted with a 2-hydroxyethyl group. The azepane scaffold is of significant interest in medicinal chemistry and drug discovery, appearing in the structure of numerous pharmacologically active agents. This guide provides a comprehensive technical overview of 2-(Azepan-1-yl)ethanol, detailing its chemical and physical properties, plausible synthetic routes with mechanistic considerations, characteristic reactivity, and its role as a versatile building block for researchers in drug development and materials science.
Chemical Identity and Molecular Structure
The unique structure of 2-(Azepan-1-yl)ethanol, combining a cyclic tertiary amine with a primary alcohol, dictates its chemical behavior and utility.
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IUPAC Name: 2-(azepan-1-yl)ethanol
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Synonyms: N-(2-Hydroxyethyl)hexamethyleneimine, 1-(2-Hydroxyethyl)homopiperidine, Hexahydro-1H-azepine-1-ethanol
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CAS Number: 20603-00-3
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Molecular Formula: C₈H₁₇NO
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Molecular Weight: 143.23 g/mol
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Structural Identifiers:
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SMILES: C1CCCN(CC1)CCO
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InChI: InChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2
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InChIKey: VMRYMOMQCYSPHS-UHFFFAOYSA-N
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Physicochemical Properties
The physical properties of 2-(Azepan-1-yl)ethanol are summarized in the table below. These characteristics are essential for its handling, purification, and application in various reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Data not available | |
| Stereochemistry | Achiral | |
| XLogP3 (Predicted) | 1.3 |
Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of 2-(Azepan-1-yl)ethanol is not abundant, a highly plausible and efficient method is the nucleophilic substitution reaction between azepane (hexamethyleneimine) and a C2-synthon like 2-chloroethanol. This approach is a standard procedure for the N-alkylation of secondary amines.
Proposed Synthetic Workflow: N-Alkylation of Azepane
The reaction proceeds via an Sₙ2 mechanism where the lone pair of electrons on the secondary amine of azepane acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group.
Caption: Proposed synthesis of 2-(Azepan-1-yl)ethanol via Sₙ2 reaction.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard N-alkylation techniques.
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Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add azepane (1.0 eq.) and a suitable polar aprotic solvent such as acetonitrile or a polar protic solvent like ethanol.
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Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base is critical to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
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Alkylation: Add 2-chloroethanol (1.0-1.1 eq.) dropwise to the stirred mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC or GC-MS).
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Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salt byproduct.
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Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 2-(Azepan-1-yl)ethanol.
Chemical Reactivity
The bifunctional nature of 2-(Azepan-1-yl)ethanol, possessing both a tertiary amine and a primary alcohol, allows for a diverse range of chemical transformations.
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Tertiary Amine Reactivity: The nitrogen atom's lone pair of electrons makes it basic and nucleophilic. It can be protonated by acids to form ammonium salts or undergo quaternization by reacting with alkyl halides. The tertiary amine can also act as a catalyst or curing agent in polymerization reactions, such as with epoxy systems.
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Primary Alcohol Reactivity: The hydroxyl (-OH) group is a key site for functionalization.
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Esterification: It can react with carboxylic acids, acid chlorides, or anhydrides to form esters.
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Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) yields ethers.
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Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
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Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) to facilitate substitution reactions.
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Spectroscopic Characterization
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Assignments |
| ¹H NMR | δ ~3.6-3.8 ppm (t, 2H): -CH₂-OHδ ~2.6-2.8 ppm (t, 2H): -N-CH₂-CH₂OHδ ~2.5-2.7 ppm (m, 4H): -N-CH₂- (in ring, adjacent to N)δ ~1.5-1.7 ppm (m, 8H): -(CH₂)₄- (remaining ring protons)Variable ppm (br s, 1H): -OH (position and shape depend on solvent and concentration) |
| ¹³C NMR | δ ~58-62 ppm: -CH₂-OHδ ~56-60 ppm: -N-CH₂-CH₂OHδ ~53-57 ppm: -N-CH₂- (in ring)δ ~25-30 ppm: -(CH₂)₄- (ring carbons) |
| FT-IR | ~3400-3200 cm⁻¹ (broad): O-H stretch~2930 & 2850 cm⁻¹: C-H alkane stretches~1150-1050 cm⁻¹: C-N stretch~1050 cm⁻¹: C-O stretch |
| Mass Spec (ESI+) | Predicted [M+H]⁺: m/z 144.1383 |
Note: NMR predictions are based on standard chemical shift tables and substituent effects. Actual values may vary based on solvent and experimental conditions.
Applications in Drug Discovery and Materials Science
The azepane ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which can improve pharmacokinetic properties. 2-(Azepan-1-yl)ethanol is a key building block for introducing this moiety into larger molecules.
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Pharmaceutical Intermediate: The terminal hydroxyl group provides a convenient handle for further chemical elaboration, allowing for the connection of the azepane-ethyl unit to a larger pharmacophore via an ester, ether, or other linkage. This strategy is employed in the synthesis of complex molecules with potential therapeutic applications, including anticancer and anti-Alzheimer's agents.
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Scaffold for Library Synthesis: Its bifunctional nature makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening. The amine and alcohol can be functionalized sequentially or in parallel to generate a diverse set of derivatives.
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Materials Science: N-hydroxyethyl tertiary amines are known to act as curing agents and accelerators for epoxy resins. The hydroxyl group can initiate ring-opening of the epoxide, while the tertiary amine catalyzes the polymerization, making 2-(Azepan-1-yl)ethanol a potential candidate for developing specialized polymers and thermosets.
Safety and Handling
Based on available safety data, 2-(Azepan-1-yl)ethanol is a hazardous chemical that requires careful handling.
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Hazards:
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Causes severe skin burns and eye damage.
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May cause respiratory irritation.
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Precautions:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
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Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
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Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
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Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]
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[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). (n.d.). Human Metabolome Database. Retrieved from [Link]
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2-(AZEPAN-1-YL)ETHANOL. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]
- CN110198966A - N- hydroxyethyl piperidine (NHEP): the new curing agent for epoxy systems. (n.d.). Google Patents.
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Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
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Side reactions of N-hydroxysuccinimide esters with nucleophiles. (2012). Chemistry Stack Exchange. Retrieved from [Link]
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Azepane - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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The Essential Role of High Purity Ethanol in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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What products are obtained when the following tertiary amines react with H2O2? (n.d.). Pearson. Retrieved from [Link]
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed.
- Patel, R. N. (2016). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
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1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.). ResearchGate. Retrieved from [Link]
- Teca, M., & Giorno, L. (2023).
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2-(azepan-1-yl)ethanol price & availability. (n.d.). MOLBASE. Retrieved from [https://www.molbase.com/en/20603-00-3-moldata-27247.html]([Link].
